molecular formula C8H7F3OS B14836176 3-(Methylthio)-2-(trifluoromethyl)phenol

3-(Methylthio)-2-(trifluoromethyl)phenol

Cat. No.: B14836176
M. Wt: 208.20 g/mol
InChI Key: BEFKLYAHJNCMGA-UHFFFAOYSA-N
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Description

3-(Methylthio)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of strong bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of 3-(Methylthio)-2-(trifluoromethyl)phenol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and reaction conditions is critical to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the methylthio group .

Scientific Research Applications

3-(Methylthio)-2-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in various chemical interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylthio)-2-(trifluoromethyl)phenol is unique due to the combination of the trifluoromethyl and methylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

3-methylsulfanyl-2-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3OS/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4,12H,1H3

InChI Key

BEFKLYAHJNCMGA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1C(F)(F)F)O

Origin of Product

United States

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